molecular formula C19H19ClN4O4S B277401 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide

Cat. No. B277401
M. Wt: 434.9 g/mol
InChI Key: CCJUQOXNKKMDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been found to have anti-inflammatory and anti-cancer properties, which may be related to its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide have been studied extensively in laboratory experiments. This compound has been found to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of certain enzymes and signaling pathways in the body. It has also been found to have anti-cancer properties, which may be related to its ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide in laboratory experiments include its ability to inhibit the activity of certain enzymes and signaling pathways in the body, which may be useful in studying the mechanisms of disease. The limitations of using this compound in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide. Some potential areas of research include further studies on its mechanism of action, its potential use in the treatment of cancer and inflammation, and its potential use in the development of new drugs. Additionally, further studies are needed to fully understand the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This compound is then reacted with ethyl oxalyl chloride to form 4-chlorophenylhydrazine-1-carboxylate. The resulting compound is then reacted with 4-(methylsulfonyl)phenylhydrazine to form the final product.

Scientific Research Applications

The scientific research application of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide has been primarily focused on its potential therapeutic applications. This compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

properties

Molecular Formula

C19H19ClN4O4S

Molecular Weight

434.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C19H19ClN4O4S/c1-21-29(26,27)16-11-9-15(10-12-16)22-17(25)3-2-4-18-23-19(24-28-18)13-5-7-14(20)8-6-13/h5-12,21H,2-4H2,1H3,(H,22,25)

InChI Key

CCJUQOXNKKMDDN-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.